molecular formula C11H19BO2 B8211801 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8211801
M. Wt: 194.08 g/mol
InChI Key: VLUPSUNLCGSYAH-UHFFFAOYSA-N
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Description

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C11H19BO2. It is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained yet remarkably stable structure. This compound is used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[1.1.1]pentane derivatives with boronic esters. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the bicyclo[1.1.1]pentane derivative is coupled with a boronic ester under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the palladium-catalyzed cross-coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biological assays and drug development, where the compound can selectively bind to specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its highly strained bicyclo[1.1.1]pentane core, which imparts significant stability and reactivity. This makes it a valuable compound in synthetic chemistry and various scientific research applications .

Biological Activity

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2152645-07-1) is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties and potential applications in drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{19}BO_{2}
  • Molecular Weight : 194.08 g/mol
  • InChI Key : VLUPSUNLCGSYAH-UHFFFAOYSA-N

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. The compound has been assessed for its ability to modulate inflammatory responses in various biological models.

Case Study Findings :
A study focused on the synthesis and biological evaluation of bicyclo[1.1.1]pentane-containing lipoxin A_4 mimetics demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in human monocyte cell lines. One specific derivative exhibited an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity, indicating potent anti-inflammatory effects .

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation:

  • NFκB Pathway : The compound significantly attenuates NFκB activation in response to inflammatory stimuli.
  • Cytokine Regulation : It downregulates the release of pro-inflammatory cytokines such as TNFα and MCP1 from activated monocytes.

Summary of Biological Evaluations

Study ReferenceCompound TestedIC50 (pM)Effect Observed
BCP-sLXm (6a)<100Inhibition of LPS-induced NFκB activity
BCP Derivatives<50Downregulation of TNFα release

Synthesis and Structural Considerations

The synthesis of this compound involves several key steps:

  • Suzuki Coupling : A critical step for forming the bicyclic structure.
  • Radical Bicyclopentylation : This step enhances the stability and bioactivity of the resulting compound.

These synthetic strategies underscore the importance of structural modifications in enhancing the biological profile of bicyclo[1.1.1]pentane derivatives.

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2/c1-9(2)10(3,4)14-12(13-9)11-5-8(6-11)7-11/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPSUNLCGSYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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